molecular formula C21H21BrN2O5S B1228230 N-(1,3-benzodioxol-5-yl)-5-bromo-1-[cyclopropyl(oxo)methyl]-N-ethyl-2,3-dihydroindole-7-sulfonamide

N-(1,3-benzodioxol-5-yl)-5-bromo-1-[cyclopropyl(oxo)methyl]-N-ethyl-2,3-dihydroindole-7-sulfonamide

Cat. No. B1228230
M. Wt: 493.4 g/mol
InChI Key: JJWWCPUSILPAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-5-bromo-1-[cyclopropyl(oxo)methyl]-N-ethyl-2,3-dihydroindole-7-sulfonamide is a sulfonamide.

Scientific Research Applications

1. Antibacterial Activity:

  • Compounds derived from 1,3-benzodioxol-5-amine, including those similar to N-(1,3-benzodioxol-5-yl)-5-bromo-1-[cyclopropyl(oxo)methyl]-N-ethyl-2,3-dihydroindole-7-sulfonamide, have demonstrated moderate antibacterial activity. This indicates potential applications in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2015).

2. Biological Activities in Hybrid Molecules:

  • Hybrid molecules containing azole moieties and structures similar to the sulfonamide have shown antimicrobial, antilipase, and antiurease activities. This suggests their potential use in treating infections and disorders involving these enzymes (Ceylan et al., 2014).

3. Inhibition of Carbonic Anhydrase Isoforms:

  • Sulfonamides with structures akin to N-(1,3-benzodioxol-5-yl)-5-bromo-1-[cyclopropyl(oxo)methyl]-N-ethyl-2,3-dihydroindole-7-sulfonamide have been shown to inhibit various human carbonic anhydrase isoforms. These findings are significant for the development of treatments for diseases involving these isoforms (Abdoli et al., 2017).

4. Synthesis and Characterization of Derivatives:

  • The synthesis and characterization of derivatives of similar compounds have been carried out, indicating the chemical versatility and potential for creating a wide range of substances with varied biological activities (Petrov et al., 2021).

5. Electrophysiological Activity in Cardiac Applications:

  • Derivatives of N-substituted imidazolylbenzamides or benzene-sulfonamides, similar in structure, have shown cardiac electrophysiological activity, which could be relevant for developing new treatments for cardiac conditions (Morgan et al., 1990).

properties

Product Name

N-(1,3-benzodioxol-5-yl)-5-bromo-1-[cyclopropyl(oxo)methyl]-N-ethyl-2,3-dihydroindole-7-sulfonamide

Molecular Formula

C21H21BrN2O5S

Molecular Weight

493.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-bromo-1-(cyclopropanecarbonyl)-N-ethyl-2,3-dihydroindole-7-sulfonamide

InChI

InChI=1S/C21H21BrN2O5S/c1-2-24(16-5-6-17-18(11-16)29-12-28-17)30(26,27)19-10-15(22)9-14-7-8-23(20(14)19)21(25)13-3-4-13/h5-6,9-11,13H,2-4,7-8,12H2,1H3

InChI Key

JJWWCPUSILPAKW-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC(=CC4=C3N(CC4)C(=O)C5CC5)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-5-bromo-1-[cyclopropyl(oxo)methyl]-N-ethyl-2,3-dihydroindole-7-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-5-bromo-1-[cyclopropyl(oxo)methyl]-N-ethyl-2,3-dihydroindole-7-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-yl)-5-bromo-1-[cyclopropyl(oxo)methyl]-N-ethyl-2,3-dihydroindole-7-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-yl)-5-bromo-1-[cyclopropyl(oxo)methyl]-N-ethyl-2,3-dihydroindole-7-sulfonamide
Reactant of Route 5
N-(1,3-benzodioxol-5-yl)-5-bromo-1-[cyclopropyl(oxo)methyl]-N-ethyl-2,3-dihydroindole-7-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-yl)-5-bromo-1-[cyclopropyl(oxo)methyl]-N-ethyl-2,3-dihydroindole-7-sulfonamide

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